molecular formula C27H23ClFN3O2S B2424447 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1115452-81-7

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2424447
CAS No.: 1115452-81-7
M. Wt: 508.01
InChI Key: JKEKFBUYBUYRSN-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is a research compound with the molecular formula C27H23ClFN3O2S and a molecular weight of 508.01. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O2S/c28-20-7-4-18(5-8-20)17-35-27-30-24-16-19(25(33)31-14-2-1-3-15-31)6-13-23(24)26(34)32(27)22-11-9-21(29)10-12-22/h4-13,16H,1-3,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEKFBUYBUYRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one involves multiple steps, typically starting with the preparation of the quinazolinone core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different quinazolinone derivatives, while substitution reactions can result in modified versions of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one exhibit significant anticancer properties. For instance, compounds within this structural class have been tested against various human tumor cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute (NCI) has protocols for assessing such compounds, and preliminary findings suggest that they can effectively target cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders

There is emerging evidence supporting the use of quinazoline derivatives in treating neurological disorders. The inhibition of certain enzymes involved in neurodegenerative processes has been linked to these compounds. Specifically, they may modulate pathways associated with cognitive decline and conditions like Alzheimer's disease .

Metabolic Syndrome

Quinazoline derivatives have shown potential in managing metabolic syndrome components such as insulin resistance and obesity. Inhibitory effects on enzymes like 11β-hydroxysteroid dehydrogenase type 1 have been documented, suggesting that these compounds could be beneficial in treating metabolic disorders .

Case Study 1: Antitumor Activity

A study evaluated the anticancer effects of a related compound in vitro against a panel of cancer cell lines. The results indicated that the compound displayed a mean growth inhibition rate of approximately 12.53% across tested lines, demonstrating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, a derivative of the compound was tested for its ability to inhibit neuroinflammatory responses. The findings suggested that it could reduce markers associated with neuroinflammation, indicating its potential utility in treating neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of tumor cell growth; effective against various cancer types
Neurological DisordersPotential treatment for Alzheimer’s and cognitive decline
Metabolic SyndromeModulation of insulin resistance and obesity-related disorders

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, as an AMPA receptor antagonist, the compound inhibits the activity of AMPA receptors, which are involved in synaptic transmission in the central nervous system. This inhibition can modulate neurological functions and potentially treat related disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
  • 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones

Uniqueness

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is a synthetic derivative belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20ClFN3OSC_{21}H_{20}ClFN_3OS, with a molecular weight of approximately 397.92 g/mol. It features a complex structure that includes a piperidine ring, chlorophenyl, and fluorophenyl substituents, contributing to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various quinazolinone derivatives. The synthesized compounds demonstrated significant activity against several bacterial strains. For instance:

  • Salmonella typhi : Moderate to strong activity.
  • Bacillus subtilis : Moderate to strong activity.
  • Staphylococcus aureus : Weak to moderate activity.

A comparative study indicated that certain derivatives exhibited IC50 values comparable to standard antibiotics like ciprofloxacin, suggesting their potential as effective antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been assessed using the MTT assay. In vitro studies revealed promising results:

  • Compound 5 showed notable anticancer activity but was less effective than standard drugs such as 5-fluorouracil.
  • Molecular docking studies indicated favorable interactions with targets involved in cancer pathways, enhancing its therapeutic profile .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory effects:

  • Acetylcholinesterase (AChE) : Several derivatives exhibited strong inhibitory activity against AChE, a key enzyme in neurodegenerative diseases.
  • Urease : Significant inhibition was observed, with some compounds presenting IC50 values as low as 0.63 µM, indicating high potency .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/EnzymeResult SummaryReference
AntibacterialSalmonella typhiModerate to strong activity
Bacillus subtilisModerate to strong activity
Staphylococcus aureusWeak to moderate activity
AnticancerVarious cancer cell linesNotable activity compared to standards
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
UreaseIC50 as low as 0.63 µM

Case Studies

  • Antimicrobial Study : A series of synthesized quinazolinone derivatives were tested against multiple bacterial strains. The study concluded that specific modifications in the chemical structure led to enhanced antibacterial properties .
  • Anticancer Evaluation : A molecular docking study highlighted how structural variations in quinazolinones affect their binding affinity to cancer-related targets. This research supports the development of targeted therapies based on these compounds .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:
The compound’s synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core via cyclocondensation of substituted anthranilic acid derivatives with carbonyl-containing reagents. Key steps include:

  • Sulfanyl group introduction : Reaction of a chlorophenylmethyl thiol intermediate with a halogenated quinazolinone precursor under basic conditions (e.g., K₂CO₃ in DMF).
  • Piperidine-1-carbonyl attachment : Amide coupling using carbodiimide reagents (e.g., EDCI/HOBt) or activation via mixed anhydrides.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Confirmation of purity via HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) as described in pharmacopeial protocols .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the 3D structure, particularly for verifying stereochemistry and sulfanyl group orientation .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to differentiate between the fluorophenyl and chlorophenyl environments.
    • IR spectroscopy : Confirm carbonyl (C=O) and amide (N-H) stretches (e.g., 1680–1720 cm⁻¹ for the quinazolinone carbonyl).
    • High-resolution mass spectrometry (HRMS) : Validate molecular formula via ESI-TOF.

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Apply split-plot or split-split plot designs to evaluate factors like reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables (e.g., DMF vs. THF as solvents, K₂CO₃ vs. NaH as bases) .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to isolate intermediates and adjust quenching times.
  • Byproduct analysis : Use preparative TLC or HPLC to isolate impurities, followed by structural elucidation to modify reaction conditions (e.g., reducing excess thiol reagent to prevent disulfide formation).

Advanced: What computational methods are suitable for predicting target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to potential targets (e.g., kinases or GPCRs). Focus on the piperidine-carbonyl and fluorophenyl moieties as key pharmacophores.
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze hydrogen bonds between the sulfanyl group and cysteine residues.
  • Quantum mechanical (QM) calculations : Compute electrostatic potential maps (e.g., via Gaussian 16) to predict regioselectivity in electrophilic substitution reactions .

Advanced: How to design experiments for evaluating biological activity and resolving contradictory data?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) with IC₅₀ determination across triplicate runs.
    • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, normalizing to solvent controls (DMSO < 0.1%).
  • Data contradiction resolution :
    • Meta-analysis : Compare results across studies using standardized protocols (e.g., OECD guidelines for cytotoxicity).
    • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability due to autofluorescence .

Advanced: What methodologies assess environmental fate and ecotoxicological risks?

Methodological Answer:

  • Environmental persistence : Conduct hydrolysis studies at varying pH (3–9) and temperatures (20–40°C), analyzing degradation products via LC-QTOF.
  • Bioaccumulation potential : Calculate logP (octanol-water partition coefficient) using shake-flask methods or computational tools like EPI Suite.
  • Ecotoxicology : Follow ISO 11348 for bacterial luminescence inhibition (Vibrio fischeri) and OECD 201 for algal growth inhibition. Correlate results with structural analogs (e.g., piperidine-containing compounds) .

Advanced: How to address discrepancies in reported solubility data?

Methodological Answer:

  • Solubility profiling : Use a CheqSol approach (kinetic vs. thermodynamic solubility) in buffers ranging from pH 1.2 (simulated gastric fluid) to 7.4 (phosphate-buffered saline).
  • Cosolvency studies : Test binary solvent systems (e.g., PEG-400/water) to identify optimal formulations.
  • Controlled crystallization : Compare polymorphic forms via DSC and PXRD, as amorphous forms may exhibit higher apparent solubility .

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